1-(Non-2-yn-1-yl)cyclopentan-1-ol
Description
1-(Non-2-yn-1-yl)cyclopentan-1-ol is a cyclopentanol derivative featuring a non-2-yn-1-yl substituent attached to the cyclopentanol core. Cyclopentanol derivatives are widely studied for their versatility in organic synthesis, pharmaceutical intermediates, and material science applications due to their stereochemical complexity and functional group compatibility .
Properties
CAS No. |
2098028-02-3 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1-non-2-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-11-14(15)12-9-10-13-14/h15H,2-6,9-13H2,1H3 |
InChI Key |
YXIUYJVTWYEQOD-UHFFFAOYSA-N |
SMILES |
CCCCCCC#CCC1(CCCC1)O |
Canonical SMILES |
CCCCCCC#CCC1(CCCC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Cyclopentanol Derivatives
The following table summarizes key structural, synthetic, and functional properties of cyclopentanol analogs, based on the evidence provided:
Structural and Functional Comparisons
- Substituent Effects on Reactivity: Silyl-Protected Ethynyl Groups (e.g., triisopropylsilyl, tert-butyldiphenylsilyl): These groups enhance stability during radical or nucleophilic reactions, as seen in enantioselective syntheses . The steric bulk of silyl groups also improves regioselectivity in C-H functionalization. Amino and Hydroxymethyl Groups: Polar substituents like -NH₂ and -CH₂OH increase water solubility and hydrogen-bonding capacity, making these derivatives suitable for drug design . Aryl Halides (e.g., 3-bromophenyl): Bromine substituents enable participation in cross-coupling reactions, expanding utility in materials science .
Synthetic Yields :
- Silyl-ethynyl derivatives exhibit high yields (70–86%) due to optimized continuous-flow protocols and silica gel purification .
- Hydromagnesiation-derived compounds (e.g., 1-(2-(4-methoxyphenyl)but-3-en-2-yl)cyclopentan-1-ol) achieve moderate yields (74%) under controlled low-temperature conditions .
- Spectroscopic Trends: IR Spectroscopy: Silyl-ethynyl compounds show characteristic alkyne stretches (~2160 cm⁻¹) and Si-C vibrations (~1200 cm⁻¹) . NMR Data: Cyclopentanol protons typically resonate between δ 1.6–2.1 ppm (multiplet), while substituents like ethynyl or aryl groups produce distinct shifts (e.g., δ 7.3–8.1 ppm for aryl protons) .
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